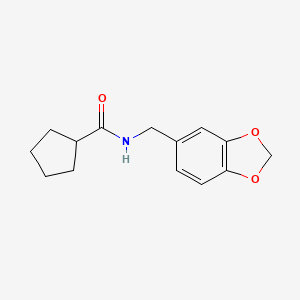
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide, also known as MDPT, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has been identified as a designer drug and is known to have stimulant effects on the central nervous system. MDPT has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide is not fully understood. It is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide has been found to have stimulant effects on the central nervous system. It has been shown to increase alertness, energy, and focus. It has also been found to increase heart rate, blood pressure, and body temperature. These effects are similar to those of other stimulant drugs such as amphetamines and cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been found to have stimulant effects on the central nervous system, which makes it a useful tool for studying the effects of stimulant drugs on the brain. However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide in laboratory experiments. It is a psychoactive substance that can be dangerous if not handled properly. It is also a designer drug, which means that its effects may not be well understood.
Orientations Futures
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide. These drugs could have potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the study of the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide on the brain and body. This research could help to identify potential risks associated with the use of this drug. Finally, research could be conducted to better understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide involves the reaction of cyclopentanecarboxylic acid with 1,3-benzodioxol-5-ylmethanamine in the presence of a catalyst. The resulting product is then purified through crystallization and recrystallization processes. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide has been the subject of scientific research due to its potential applications in the fields of medicine and pharmacology. It has been found to have stimulant effects on the central nervous system and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(11-3-1-2-4-11)15-8-10-5-6-12-13(7-10)18-9-17-12/h5-7,11H,1-4,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEKNUDTGJZQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

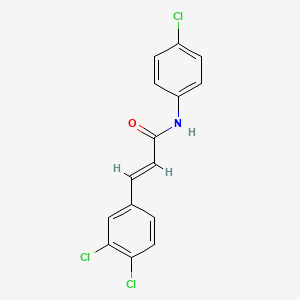
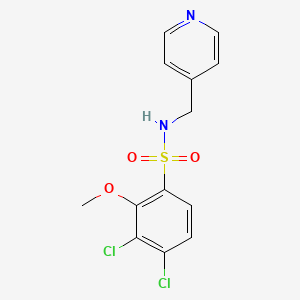
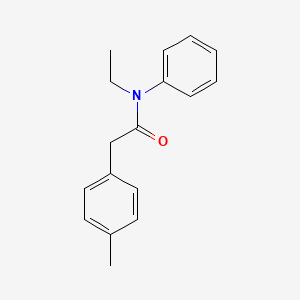
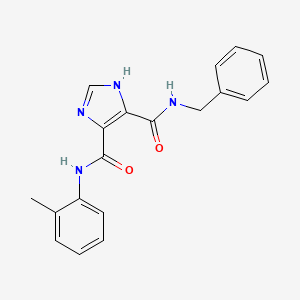

![N-{4-[(dimethylamino)carbonyl]phenyl}-2-biphenylcarboxamide](/img/structure/B5833463.png)
![N-{3-[(2-thienylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B5833468.png)
![4-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B5833476.png)
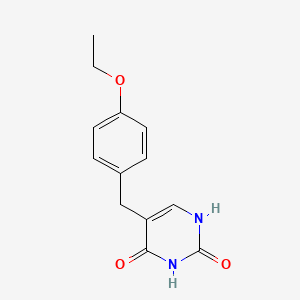
![1-[1-hydroxy-4-methyl-2-(4-methylphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B5833488.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5833492.png)
![N-[(4-methoxy-1-naphthyl)methyl]-1H-indazol-5-amine](/img/structure/B5833497.png)
![[5-(4-ethoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5833500.png)
